molecular formula C26H18F4N4O B10836241 Quinoline derivative 9

Quinoline derivative 9

Cat. No.: B10836241
M. Wt: 478.4 g/mol
InChI Key: OOWXUDJNUOKLDH-UHFFFAOYSA-N
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Description

Quinoline derivative 9 is a compound belonging to the quinoline family, which is characterized by a benzene ring fused with a nitrogen-containing pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline derivative 9 can be synthesized through various methods. One common approach involves the condensation of p-nitroaniline, benzaldehyde derivatives, and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Other methods include the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivative 9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for alkylation, aryl/alkyl/heteroaryl thiols for thiolation, and diselenides . Reaction conditions often involve the use of catalysts such as molecular iodine, silica gel, and nano ZnO .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

Chemical Structure and Synthesis

Quinoline derivative 9 is part of a larger class of compounds known for their heterocyclic structure, which consists of fused benzene and pyridine rings. This unique structure contributes to the compound's biological activity. The synthesis of this compound can be achieved through various methods, including:

  • Friedländer Synthesis : Involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.
  • Knorr Synthesis : Utilizes β-ketoanilides and acid catalysts.
  • Pfitzinger Reaction : Employs isatin and carbonyl compounds to yield substituted quinolines.

These synthetic pathways allow for the modification of functional groups on the quinoline ring, enhancing its pharmacological properties .

Pharmacological Applications

This compound exhibits a broad spectrum of biological activities, making it a valuable candidate in drug development. Key pharmacological applications include:

  • Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as interference with DNA synthesis and modulation of cell signaling pathways. Notably, this compound has been identified as an inhibitor of c-Met kinase and PI3K/AKT/mTOR pathways, which are crucial in cancer progression .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that this compound can inhibit the growth of resistant strains, making it a potential candidate for developing new antibiotics .
  • Neuroprotective Effects : Recent research highlights the antioxidant properties of this compound, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit enzymes like acetylcholinesterase further supports its role in enhancing cognitive function .

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Study on Anticancer Properties : A clinical trial demonstrated that a formulation containing this compound significantly reduced tumor size in patients with specific types of cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : In vitro studies showed that this compound exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound was effective at low concentrations, indicating its potential as a therapeutic agent against resistant infections .
  • Neuroprotective Studies : Research involving animal models revealed that administration of this compound improved cognitive performance and reduced oxidative stress markers in the brain. The findings suggest that this compound could be further developed for neuroprotective therapies .

Data Tables

PropertyValue/Description
Chemical StructureHeterocyclic compound with fused rings
Synthesis MethodsFriedländer, Knorr, Pfitzinger
Anticancer ActivityInhibits c-Met kinase; PI3K/AKT/mTOR
Antimicrobial ActivityEffective against MRSA
Neuroprotective EffectsInhibits acetylcholinesterase; antioxidant

Mechanism of Action

The mechanism of action of quinoline derivative 9 involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, and proteins, leading to its diverse biological activities . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Quinoline derivative 9 can be compared with other similar compounds such as:

These compounds share the quinoline scaffold but differ in their specific functional groups and biological activities. This compound is unique due to its specific synthetic route and the resulting biological properties .

Properties

Molecular Formula

C26H18F4N4O

Molecular Weight

478.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-[[2-(2,2,2-trifluoroethyl)benzimidazol-1-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C26H18F4N4O/c27-17-8-6-16(7-9-17)19-12-22(25(31)35)32-21-11-15(5-10-18(19)21)14-34-23-4-2-1-3-20(23)33-24(34)13-26(28,29)30/h1-12H,13-14H2,(H2,31,35)

InChI Key

OOWXUDJNUOKLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC4=C(C=C3)C(=CC(=N4)C(=O)N)C5=CC=C(C=C5)F)CC(F)(F)F

Origin of Product

United States

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